molecular formula C9H19NO B8706408 [4-(methoxymethyl)cyclohexyl]methanamine

[4-(methoxymethyl)cyclohexyl]methanamine

Cat. No.: B8706408
M. Wt: 157.25 g/mol
InChI Key: NRENAJZOQRQFBR-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)cyclohexyl]methanamine is a cyclohexane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position of the cyclohexyl ring and a primary amine (-CH₂-NH₂) group. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (calculated).

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[4-(methoxymethyl)cyclohexyl]methanamine

InChI

InChI=1S/C9H19NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-7,10H2,1H3

InChI Key

NRENAJZOQRQFBR-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methoxymethyl)cyclohexyl]methanamine typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxymethyl group: This step often involves the use of methanol and formaldehyde under acidic or basic conditions to form the methoxymethyl group.

    Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(methoxymethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The cyclohexane ring can be reduced to form different hydrogenated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hydrogenated cyclohexane derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

[4-(methoxymethyl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(methoxymethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexane ring provides structural stability, while the methoxymethyl group can modulate the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
[1-(Methoxymethyl)cyclohexyl]methanamine Methoxymethyl at 1-position C₉H₁₉NO 157.25 Positional isomer; steric/electronic effects differ
[4-(Trifluoromethoxy)cyclohexyl]methanamine Trifluoromethoxy (-O-CF₃) C₈H₁₄F₃NO 197.20 Higher lipophilicity; stronger electronegativity
[4-(Methylsulfanyl)cyclohexyl]methanamine Methylsulfanyl (-S-CH₃) C₈H₁₇NS 186.22 Sulfur enhances polarizability; altered metabolism
[4-(Difluoromethyl)cyclohexyl]methanamine Difluoromethyl (-CHF₂) C₈H₁₆F₂N 176.21 Increased metabolic stability; lower basicity
[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine Tetrahydro-pyran ring with 4-methoxyphenyl C₁₃H₁₉NO₂ 221.30 Aromatic ring introduces π-π interactions

Structural and Electronic Comparisons

  • Heterocyclic vs. Cyclohexyl Systems : The tetrahydro-pyran derivative () replaces the cyclohexane ring with an oxygen-containing heterocycle, enhancing hydrogen-bonding capacity and solubility in polar solvents .
  • Electron-Withdrawing Groups : Trifluoromethoxy (-O-CF₃, ) and difluoromethyl (-CHF₂, ) substituents increase electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxymethyl group .

Physicochemical Properties

  • Basicity : The primary amine group in the target compound (pKa ~10.5) is less basic than sulfur-containing analogs (e.g., methylsulfanyl derivative, pKa ~9.8), affecting protonation states under physiological conditions .

Pharmacological and Toxicological Profiles

  • Methylxanthine Derivatives: Cyclohexyl fragments in methylxanthines () show substituent-dependent activity, suggesting that the methoxymethyl group in the target compound could modulate affinity for adenosine receptors or enzymes like phosphodiesterase .
  • Toxicity Read-Across : For 4,4'-methylenebis(cyclohexylamine) (CAS 1761-71-3), toxicity data were extrapolated from an analog (2,2'-dimethyl variant), highlighting that substituent size and stereochemistry influence acute toxicity (e.g., respiratory irritation) . The target compound’s methoxymethyl group may reduce toxicity compared to bulkier substituents.
  • Metabolic Pathways : Sulfur-containing analogs (e.g., methylsulfanyl) are prone to oxidative metabolism, forming sulfoxides or sulfones, whereas the methoxymethyl group may undergo O-demethylation, producing formaldehyde as a metabolite .

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